N-(2-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine
CAS No.: 338960-32-0
Cat. No.: VC4257774
Molecular Formula: C19H17Cl2N3S
Molecular Weight: 390.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338960-32-0 |
|---|---|
| Molecular Formula | C19H17Cl2N3S |
| Molecular Weight | 390.33 |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-6-[(4-chlorophenyl)sulfanylmethyl]-2-methylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C19H17Cl2N3S/c1-13-23-16(12-25-17-8-6-15(20)7-9-17)10-19(24-13)22-11-14-4-2-3-5-18(14)21/h2-10H,11-12H2,1H3,(H,22,23,24) |
| Standard InChI Key | UHCMODJYXFIHPT-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)NCC2=CC=CC=C2Cl)CSC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture and Nomenclature
The compound’s IUPAC name, N-[(2-chlorophenyl)methyl]-6-[(4-chlorophenyl)sulfanylmethyl]-2-methylpyrimidin-4-amine, reflects its substitution pattern: a pyrimidine core substituted at position 4 with a 2-chlorobenzylamine group, at position 6 with a (4-chlorophenyl)sulfanylmethyl moiety, and at position 2 with a methyl group . The presence of two chlorine atoms at ortho (benzyl) and para (sulfanyl) positions introduces steric and electronic effects that influence its reactivity and interactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS No. | 338960-32-0 | |
| Molecular Formula | C₁₉H₁₇Cl₂N₃S | |
| Molecular Weight | 390.33 g/mol | |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-6-[(4-chlorophenyl)sulfanylmethyl]-2-methylpyrimidin-4-amine | |
| SMILES | CC1=NC(=CC(=N1)NCC2=CC=CC=C2Cl)CSC3=CC=C(C=C3)Cl | |
| InChIKey | UHCMODJYXFIHPT-UHFFFAOYSA-N |
Structural Analogues and Isomerism
A closely related analogue, N-(4-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine (CAS No. 339278-86-3), differs only in the substitution position of the chlorobenzyl group (para instead of ortho) . This positional isomerism significantly alters physicochemical properties: the para-substituted analogue exhibits a distinct InChIKey (ZDMPPRUPLNBDNL-UHFFFAOYSA-N) and SMILES string (CC1=NC(=CC(=N1)NCC2=CC=C(C=C2)Cl)CSC3=CC=C(C=C3)Cl) . Such variations may lead to differences in biological target affinity and metabolic stability, underscoring the importance of substitution patterns in drug design.
Synthesis and Purification Strategies
Multi-Step Synthetic Pathways
The synthesis of N-(2-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine typically involves sequential nucleophilic substitutions and coupling reactions. A proposed pathway includes:
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Pyrimidine Core Formation: Condensation of thiourea derivatives with β-diketones to construct the 2-methylpyrimidin-4-amine scaffold.
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Sulfanyl Group Introduction: Reaction of the pyrimidine intermediate with (4-chlorophenyl)methanethiol under basic conditions to install the sulfanylmethyl group at position 6.
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Benzylamine Coupling: Amination at position 4 using 2-chlorobenzylamine in the presence of a coupling agent such as EDC/HOBt.
Key challenges include minimizing side reactions such as over-alkylation and ensuring regioselectivity. Optimal yields (reported up to 65–70%) require precise control of reaction parameters, including temperature (60–80°C), solvent (DMF or THF), and catalyst (e.g., palladium for cross-couplings).
Analytical Characterization
Post-synthesis purification employs High-Performance Liquid Chromatography (HPLC) with reverse-phase C18 columns, achieving >95% purity. Structural confirmation relies on:
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¹H/¹³C NMR: Distinct signals for methyl groups (δ 2.4–2.6 ppm), aromatic protons (δ 7.2–7.8 ppm), and amine protons (δ 5.1–5.3 ppm).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 391.0 [M+H]⁺.
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X-ray Crystallography: Limited data exist, but analogous pyrimidines exhibit planar pyrimidine rings with substituents in equatorial orientations.
Physicochemical Properties and Stability
Solubility and Partition Coefficients
Experimental solubility data remain unreported, but computational predictions (e.g., LogP ≈ 4.0–4.5) suggest high lipophilicity due to aromatic chlorination and sulfanyl groups . This property may enhance membrane permeability but pose challenges in aqueous formulation. Stability studies indicate susceptibility to oxidative degradation at the sulfide moiety, necessitating storage under inert atmospheres at −20°C.
Reactivity Profiles
The compound participates in characteristic reactions of amines and sulfides:
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Amine Alkylation: Reacts with alkyl halides to form quaternary ammonium salts.
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Sulfide Oxidation: Forms sulfoxides or sulfones upon treatment with H₂O₂ or peracids.
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Electrophilic Aromatic Substitution: Chlorine atoms direct further substitutions (e.g., nitration) to specific positions on the aromatic rings.
Research Gaps and Future Directions
Current limitations include:
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Absence of In Vivo Data: Toxicity, pharmacokinetics, and metabolite profiles remain uncharacterized.
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Synthetic Optimization: Scalable routes and greener solvents (e.g., cyclopentyl methyl ether) need exploration.
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Target Identification: Proteomics and molecular docking studies could elucidate binding targets.
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